2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone
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Overview
Description
“2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and piperazine. Key steps may involve:
Nucleophilic substitution: reactions to introduce the sulfanyl groups.
Acylation: reactions to attach the acetyl groups to the piperazine ring.
Purification: steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Catalysis: to enhance reaction rates.
Continuous flow reactors: for large-scale production.
Green chemistry principles: to reduce waste and use safer solvents.
Chemical Reactions Analysis
Types of Reactions
“2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted aromatic compounds: from electrophilic substitution.
Scientific Research Applications
Chemistry
Building block: in organic synthesis for the preparation of more complex molecules.
Ligand: in coordination chemistry for the synthesis of metal complexes.
Biology
Potential drug candidate: due to its structural features that may interact with biological targets.
Probe: for studying biological pathways involving sulfanyl and piperazinyl groups.
Medicine
Pharmacophore: in the design of new therapeutic agents.
Diagnostic tool: in imaging studies if labeled with radioactive isotopes.
Industry
Intermediate: in the production of specialty chemicals.
Additive: in materials science for modifying the properties of polymers.
Mechanism of Action
The mechanism of action of “2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” would depend on its specific application. In a biological context, it might interact with:
Enzymes: by binding to active sites and inhibiting their activity.
Receptors: by mimicking or blocking natural ligands.
Cell membranes: by altering their permeability or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dimethylphenyl)methylsulfanyl]ethanone: Lacks the piperazinyl group.
1-[4-[2-[(3,5-Dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone: Lacks one of the sulfanyl groups.
Uniqueness
- The presence of both sulfanyl and piperazinyl groups in “2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” provides unique chemical reactivity and potential biological activity.
- The compound’s structure allows for multiple points of functionalization, making it versatile for various applications.
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S2/c1-19-9-20(2)12-23(11-19)15-31-17-25(29)27-5-7-28(8-6-27)26(30)18-32-16-24-13-21(3)10-22(4)14-24/h9-14H,5-8,15-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPDROZEOUQYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCN(CC2)C(=O)CSCC3=CC(=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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